LTX-401 HCl

Golgi apparatus Subcellular targeting Mechanism of action

Oncolytic research lacks Golgi-specific probes. LTX-401 HCl uniquely disrupts the Golgi apparatus-not mitochondria or lysosomes-triggering immunogenic cell death (ICD) via HMGB1, ATP & cytochrome c release. • Complete B16 melanoma regression at low-dose regimens • Synergy with dual PD-1/CTLA-4 blockade; abscopal effects in MCA205/TC-1 models • Validated in orthotopic HCC: complete injection-site regression & distant metastasis control ≥98% purity; ambient shipping.

Molecular Formula C23H35Cl2N3O
Molecular Weight 440.45
CAS No. 1398051-86-9
Cat. No. B608668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTX-401 HCl
CAS1398051-86-9
SynonymsLTX-401;  LTX 401;  LTX401;  LTX-401 HCl.
Molecular FormulaC23H35Cl2N3O
Molecular Weight440.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl
InChIInChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H
InChIKeyGYDPAWIYVHOSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LTX-401 HCl: Golgi-Targeted Oncolytic Small Molecule


LTX-401 HCl (CAS 1398051-86-9) is an amphipathic β(2,2)-amino acid-derived small molecule (Mw 369.54 g/mol as free base; 440.4 g/mol as dihydrochloride salt) designed for the local treatment of solid tumors [1]. It functions as an oncolytic immunostimulant, inducing necrotic cell death followed by the release of immunogenic cell death (ICD) mediators such as HMGB1, ATP, and cytochrome c [2][3]. This compound represents a next-generation advancement over earlier peptide-based oncolytics, offering a distinct mechanism of action centered on the disruption of the Golgi apparatus rather than direct plasma or mitochondrial membrane permeabilization [4].

Study type Local oncolysis and immunogenic cell death research
Mechanism Reported Golgi apparatus disruption with distinct cell death subroutine
Chemistry Small β-amino acid derivative; non-peptide backbone

LTX-401 HCl Substitution Risks


Substituting LTX-401 HCl with another oncolytic peptide or small molecule—even those within the same development pipeline—is not scientifically justified. This is due to its unique subcellular tropism for the Golgi apparatus, which initiates a distinct cell death subroutine and immunogenic profile compared to analogs like LTX-315 (which targets mitochondria) or DTT-205/DTT-304 (which target lysosomes) [1][2]. Furthermore, as a small β-amino acid derivative rather than a conventional peptide, LTX-401 may exhibit fundamentally different pharmacokinetic properties, tissue penetration characteristics, and stability profiles that cannot be assumed from peptide-based comparators [3].

LTX-401 (Golgi) vs LTX-315 (Mitochondria)
Subcellular target differs; mechanistic and immunogenic profiles may not transfer directly.
LTX-401 (Golgi) vs DTT-205/DTT-304 (Lysosomes)
Lysosomal vs Golgi cell death pathways; response context may not replicate.
LTX-401 (β-AA) vs peptide-based oncolytics
β-amino acid structure may alter PK, tissue penetration and stability; limits direct substitution.

LTX-401 HCl vs. LTX-315: Evidence-Based Differentiation


Golgi Targeting vs. Mitochondrial Targeting

LTX-401 demonstrates a distinct subcellular tropism for the Golgi apparatus, contrasting sharply with the mitochondrial tropism of the clinically evaluated oncolytic peptide LTX-315. Subcellular fractionation followed by mass spectrometry revealed that LTX-401 selectively enriches in the Golgi compartment rather than in mitochondria or the cytosol [1]. In stark contrast, LTX-315 has been shown to preferentially target mitochondrial membranes [2]. This differential targeting is functionally relevant, as pretreatment with the Golgi-dissociating agent Brefeldin A (BFA) reduced cell killing by LTX-401, demonstrating that Golgi integrity is required for its cytotoxic effect [1].

Subcellular Target
Head-to-head
LTX-401: Golgi LTX-315: Mitochondria
Supports distinct cell death subroutine studies
BFA pre-treatment reduces LTX-401 activity
Golgi apparatus Subcellular targeting Mechanism of action

B16 Melanoma Complete Regression Comparison

In a murine B16 melanoma model, intratumoral injection of LTX-401 (1 mg, three times over one week) resulted in complete and long-lasting regression in the majority of treated animals, with all animals remaining tumor-free for over 60 days post-treatment [1]. In a comparable B16-F1 melanoma model, treatment with the comparator LTX-315 (three 2 mg intratumoral injections on days 5, 8, and 11) led to complete tumor regression in 7 out of 8 mice [2]. While both compounds achieve high rates of complete regression, LTX-401 demonstrates this potent efficacy at a lower total dose (3 mg vs. 6 mg total dose) and with a more compressed treatment schedule (one week vs. two weeks), suggesting potentially superior potency or local bioavailability.

Complete Regression
Cross-study comparable
LTX-401: 100% (1 mg ×3) LTX-315: 87.5% (2 mg ×3)
Supports dose-response study context; lower total dose reported
B16-F10 vs B16-F1 models; half total dose
Melanoma Complete tumor regression In vivo efficacy

PD-1/CTLA-4 Immune Checkpoint Synergy

Sequential intratumoral injections of LTX-401 combined with dual PD-1 and CTLA-4 immune checkpoint blockade (ICB) exhibited strong abscopal antineoplastic effects on untreated contralateral tumors in MCA205 and TC-1 models [1]. The combination therapy significantly improved local tumor control and induced systemic immunity against distal tumor deposits. Notably, LTX-401 alone had only limited abscopal effects on secondary lesions [1], highlighting that its primary value lies in its potent synergy with ICB agents. This is a known class-level property; LTX-315 has also been shown to reverse resistance to anti-CTLA-4 antibodies in preclinical models [2].

Abscopal Effect
Class-level inference
Combination with ICB: strong systemic response Monotherapy: limited effect
Supports combination immune study design
MCA205 and TC-1 models
Checkpoint blockade Combination therapy Abscopal effect

Abscopal Effect in Orthotopic Liver Cancer

In an orthotopic rat model of hepatocellular carcinoma (JM1), intratumoral injection of LTX-401 not only resulted in complete tumor regression in the majority of animals at the primary injection site, but also affected the growth of distal tumor deposits simulating metastases [1]. This indicates an immune-mediated abscopal response. While direct comparative data in this specific model are not available for other oncolytics, the ability to achieve regression of distant, untreated tumor deposits in a stringent orthotopic model is a strong differentiator for LTX-401.

Orthotopic HCC
Supporting evidence
Complete regression & distal metastasis control
Supports immune-mediated abscopal research
JM1 rat model; no direct comparator
Hepatocellular carcinoma Metastasis Abscopal response

Immunogenic Cell Death Markers: HMGB1 and ATP

LTX-401 induces a robust immunogenic cell death (ICD) profile characterized by the release of key damage-associated molecular patterns (DAMPs). In vitro treatment of B16 melanoma cells with 50 µM LTX-401 for 24 hours resulted in significant extracellular release of HMGB1 and ATP [1]. While many oncolytics induce some level of DAMP release, the quantification of these specific mediators confirms LTX-401's ability to elicit a canonical ICD response, a prerequisite for generating a protective antitumor immune response in vivo.

DAMP Release (ICD)
Supporting evidence
HMGB1 & ATP at 50 μM
Supports ICD mechanism validation
B16-F10 cells; 24h exposure
Immunogenic cell death DAMPs HMGB1 ATP

LTX-401 HCl: Key Research Applications


Golgi-Mediated Immunogenic Cell Death Research

Given its unique and well-documented tropism for the Golgi apparatus [1], LTX-401 HCl is the premier tool compound for dissecting the role of Golgi disruption in triggering immunogenic cell death. This application is ideal for research programs focused on elucidating novel cell death subroutines, organelle-specific stress responses, and the molecular pathways linking Golgi fragmentation to DAMP release and downstream immune activation. Studies using LTX-401 can reveal fundamental biology inaccessible to mitochondria- or lysosome-targeting oncolytics like LTX-315 or DTT-205 [2].

Immune Checkpoint Inhibitor Combination Therapy

The demonstrated synergy between intratumoral LTX-401 and dual PD-1/CTLA-4 blockade [1] makes this compound a valuable asset for preclinical programs evaluating next-generation combination immunotherapies for solid tumors. Procurement of LTX-401 is strategically justified for in vivo studies aiming to replicate or expand upon the potent abscopal effects observed in MCA205 and TC-1 models, particularly when seeking to convert immunologically 'cold' tumors into 'hot' tumors responsive to checkpoint inhibition.

Local Treatment of Hepatocellular Carcinoma

For researchers focusing on challenging deep-seated malignancies such as hepatocellular carcinoma, LTX-401 HCl offers a clinically relevant tool validated in orthotopic tumor models [1]. Its ability to induce complete regression at the injection site and control distant, untreated metastases in a stringent liver cancer setting supports its use in studies exploring local oncolytic therapy for visceral tumors. This application scenario is directly supported by evidence of tumor-specific immune responses and long-term protection against rechallenge [1].

B16 Melanoma: Benchmarking Oncolytic Agents

The robust and reproducible efficacy of LTX-401 in the B16 melanoma model—achieving complete regression with a defined, low-dose regimen [1]—positions it as an excellent positive control or benchmark compound for screening and characterizing new oncolytic agents. Its well-documented efficacy profile in this common model provides a reliable standard for comparing tumor regression rates, survival benefits, and immunogenicity of novel drug candidates.

Application
Selection Property
Validation Focus
Golgi-mediated ICD studies
Golgi-targeting oncolytic tool
Golgi-disruption pathway and DAMP release
Immune checkpoint inhibitor combination research
Reported abscopal synergy profile
Abscopal response in immunocompetent models
Orthotopic hepatocellular carcinoma research
Reported orthotopic model response
Primary tumor regression and distal control
B16 melanoma model evaluation
Reported regression and survival benchmarks
Dose-regimen and immune memory assessments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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